6-chloro-2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]-1H-benzimidazole-4-carboxamide
CAS No.: 2102672-22-8
Cat. No.: VC0526362
Molecular Formula: C16H8ClF6N3O
Molecular Weight: 407.7004
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
![6-chloro-2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]-1H-benzimidazole-4-carboxamide - 2102672-22-8](/images/no_structure.jpg)
CAS No. | 2102672-22-8 |
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Molecular Formula | C16H8ClF6N3O |
Molecular Weight | 407.7004 |
IUPAC Name | 6-chloro-2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]-1H-benzimidazole-4-carboxamide |
Standard InChI | InChI=1S/C16H8ClF6N3O/c17-8-5-10(12-11(6-8)25-14(26-12)16(21,22)23)13(27)24-9-3-1-7(2-4-9)15(18,19)20/h1-6H,(H,24,27)(H,25,26) |
Standard InChI Key | MWNNIGRGNSXNEA-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=C3C(=CC(=C2)Cl)NC(=N3)C(F)(F)F |
Appearance | Solid powder |
Synthesis
The synthesis of compounds like this typically involves multi-step organic reactions, including halogenation, amide coupling, and cyclization processes. While specific protocols for this exact compound are not detailed in the provided sources, similar benzimidazole derivatives are synthesized through:
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Formation of the Benzimidazole Core: Cyclization of o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.
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Introduction of Substituents: Electrophilic substitution reactions to introduce chloro and trifluoromethyl groups.
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Amide Coupling Reaction: Reaction of the benzimidazole derivative with an amine or aniline derivative bearing the trifluoromethyl substituent.
Antimicrobial Activity
Benzimidazole derivatives are known for their antimicrobial properties, targeting bacterial and fungal pathogens by interfering with DNA synthesis or enzyme activity. The incorporation of trifluoromethyl groups enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.
Anticancer Activity
Carboxamide-linked benzimidazoles have been studied for their cytotoxic effects on cancer cells. The compound's structural features suggest potential binding to DNA or proteins involved in cell proliferation pathways.
Anti-inflammatory and Other Activities
Benzimidazoles also exhibit anti-inflammatory effects by modulating enzymatic pathways or cytokine production.
Molecular Modeling Insights
Molecular docking studies can provide insights into the binding affinity of this compound toward biological targets such as enzymes or receptors. For example:
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The carboxamide group may form hydrogen bonds with active site residues.
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Trifluoromethyl groups contribute to hydrophobic interactions within binding pockets.
Research Gaps and Future Directions
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Biological Evaluation: Experimental studies are needed to confirm the antimicrobial or anticancer efficacy of this compound.
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Toxicity Studies: Assessment of cytotoxicity and metabolic stability is crucial for drug development.
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Structure-Activity Relationship (SAR): Further modifications to the functional groups could optimize biological activity.
This compound holds promise for pharmaceutical applications due to its unique structural features and potential biological activities. Future research should focus on experimental validation and optimization for therapeutic use.
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